Lipophilicity Differentiation: 4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol vs. N4-Alkyl Analogs in VGSC-Targeted Screening
The N4-phenyl substitution pattern in 4-phenyl-5-propyl-4H-1,2,4-triazole-3-thiol confers substantially increased lipophilicity compared to N4-alkyl counterparts, a differentiation that has been directly linked to VGSC binding affinity and protective activity in animal models of epilepsy [1]. In preclinical SAR studies of 4-alkyl-5-substituted-1,2,4-triazole-3-thiones, compounds bearing an N4-phenyl group consistently demonstrated superior anticonvulsant profiles in the maximal electroshock (MES) test in mice relative to their N4-alkyl (e.g., methyl, ethyl) analogs [2]. The presence of small electron-withdrawing substituents on the phenyl ring further enhanced both VGSC affinity and in vivo protective activity, establishing the N4-phenyl motif—present in CAS 66921-08-2—as a structurally critical determinant of potency within this chemotype [3].
| Evidence Dimension | Lipophilicity (LogP) and Anticonvulsant Activity |
|---|---|
| Target Compound Data | N4-phenyl substitution (as in 66921-08-2) correlates with enhanced VGSC affinity and MES test protection |
| Comparator Or Baseline | N4-alkyl substituted analogs (e.g., N4-methyl or N4-ethyl derivatives) exhibit reduced LogP and diminished anticonvulsant activity |
| Quantified Difference | Class-level SAR: N4-phenyl substitution consistently associated with superior protective activity in MES model; LogP difference for 4-ethyl-5-phenyl analog vs. 5-propyl-4H-1,2,4-triazole-3-thiol (lacking N4-phenyl) = 2.28 vs. 0.94 [4] |
| Conditions | Maximal electroshock-induced seizure (MES) test in mice; PAMPA-BBB permeability assay; radioligand binding to VGSCs |
Why This Matters
Procurement of the N4-phenyl substituted scaffold (CAS 66921-08-2) is essential for SAR studies investigating VGSC modulation, as N4-alkyl analogs lack the requisite lipophilicity and aromatic interactions for optimal target engagement.
- [1] Paneth, A. et al. Bioorganic Chemistry, 2020, 94, 103355. Preclinical evaluation of 1,2,4-triazole-based compounds targeting voltage-gated sodium channels (VGSCs) as promising anticonvulsant drug candidates. View Source
- [2] Paneth, A. et al. Bioorganic Chemistry, 2020, 94, 103355. Section 3: Results and Discussion—Anticonvulsant activity in MES test. View Source
- [3] Paneth, A. et al. Bioorganic Chemistry, 2020, 94, 103355. Section 4: Conclusions—Structural requirements for good anticonvulsant activity of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones. View Source
- [4] Chemspace. 5-propyl-4H-1,2,4-triazole-3-thiol (CAS 7271-46-7). LogP: 0.94. Hydrogen bond donors: 2. View Source
